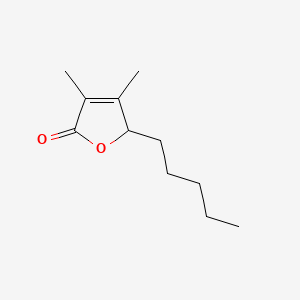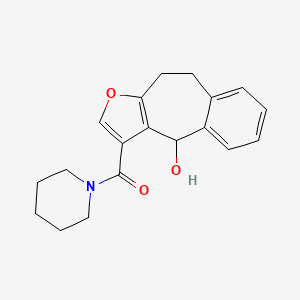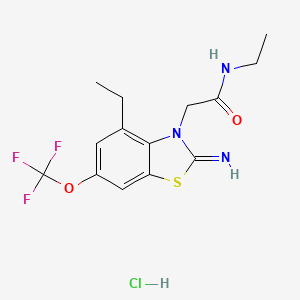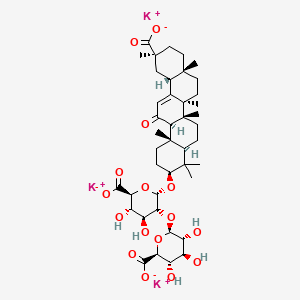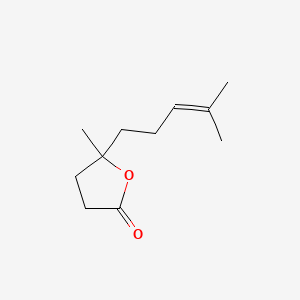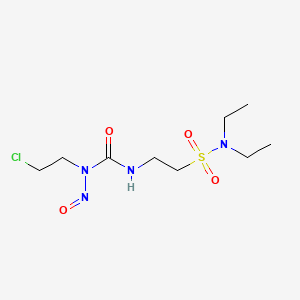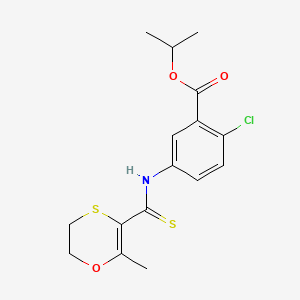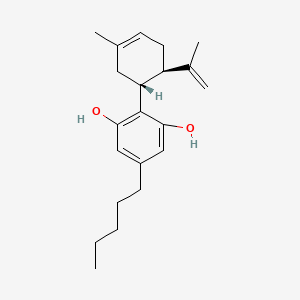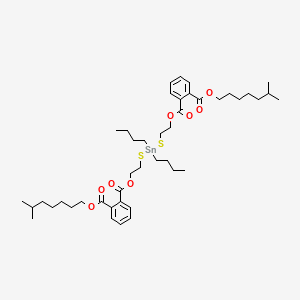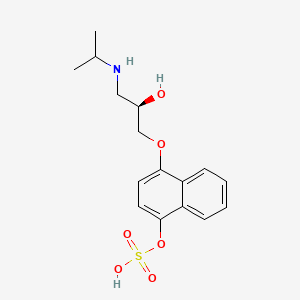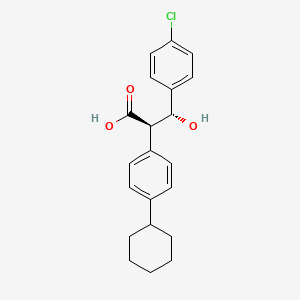
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound with the molecular formula C21H23ClO3 This compound is characterized by the presence of a benzene ring, a propanoic acid group, a chloro substituent, a cyclohexylphenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the chlorination of benzene to introduce the chloro substituent.
Cyclohexylphenyl Group Addition: The cyclohexyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Propanoic Acid Group Introduction: The propanoic acid group is introduced via a Grignard reaction, followed by oxidation to form the carboxylic acid.
Hydroxylation: The final step involves the hydroxylation of the alpha position to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the carboxylic acid group to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated compounds.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and cyclohexylphenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar structures but different substituents.
Cyclohexylphenyl derivatives: Compounds with variations in the cyclohexyl or phenyl groups.
Chloro-substituted aromatic acids: Compounds with chloro substituents on aromatic rings.
Uniqueness
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88221-94-7 |
|---|---|
Molecular Formula |
C21H23ClO3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(2R,3R)-3-(4-chlorophenyl)-2-(4-cyclohexylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H23ClO3/c22-18-12-10-17(11-13-18)20(23)19(21(24)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14,19-20,23H,1-5H2,(H,24,25)/t19-,20+/m1/s1 |
InChI Key |
QAXONGQGXLCWNL-UXHICEINSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=C(C=C3)Cl)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=C(C=C3)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



